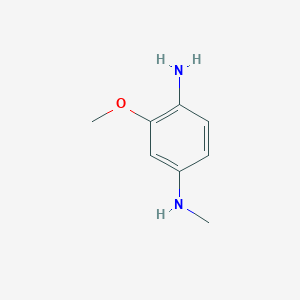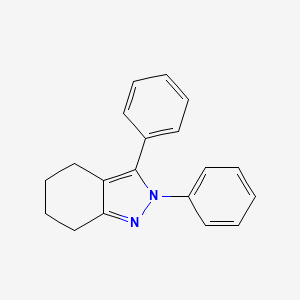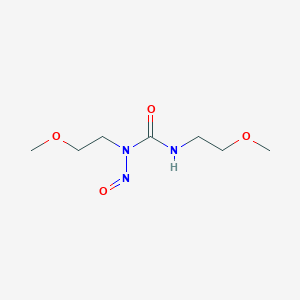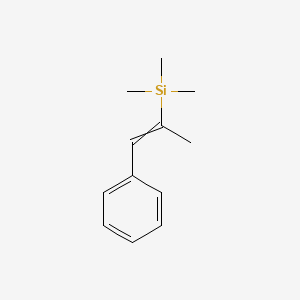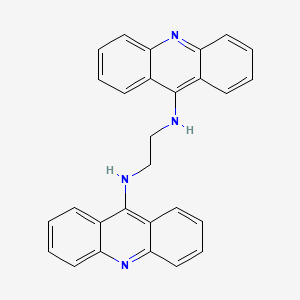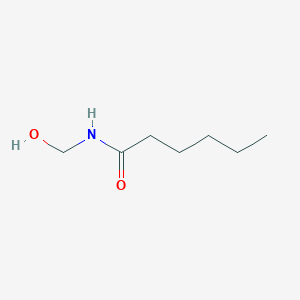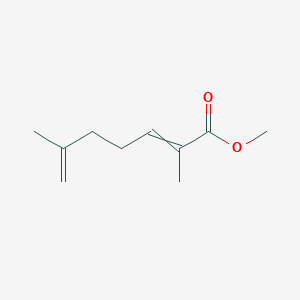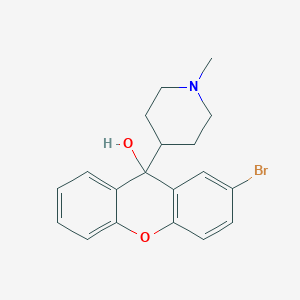
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL is a chemical compound that belongs to the xanthene family Xanthenes are known for their fluorescent properties and are widely used in various scientific applications, including as dyes and in biological imaging
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL typically involves the bromination of 9H-xanthen-9-OL followed by the introduction of the 1-methylpiperidin-4-YL group. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the xanthene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include de-brominated compounds or modified piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed as a fluorescent probe in biological imaging and cell tracking.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL largely depends on its application. In biological systems, it may interact with cellular components through its fluorescent properties, allowing for imaging and tracking. The bromine atom and the piperidine ring can also interact with various molecular targets, potentially influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-xanthen-9-OL: The parent compound without the bromine and piperidine modifications.
2-Bromo-9H-xanthen-9-OL: Lacks the piperidine ring but contains the bromine atom.
9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL: Contains the piperidine ring but lacks the bromine atom.
Uniqueness
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL is unique due to the combination of the bromine atom and the piperidine ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
60086-28-4 |
|---|---|
Molekularformel |
C19H20BrNO2 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
2-bromo-9-(1-methylpiperidin-4-yl)xanthen-9-ol |
InChI |
InChI=1S/C19H20BrNO2/c1-21-10-8-13(9-11-21)19(22)15-4-2-3-5-17(15)23-18-7-6-14(20)12-16(18)19/h2-7,12-13,22H,8-11H2,1H3 |
InChI-Schlüssel |
LFDHQGUYWJNDRH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C2(C3=CC=CC=C3OC4=C2C=C(C=C4)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


